molecular formula C18H18ClNO B2748613 2-(2-chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one CAS No. 1209408-61-6

2-(2-chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one

Cat. No.: B2748613
CAS No.: 1209408-61-6
M. Wt: 299.8
InChI Key: FHGKKJDHEDLAIJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one (CAS 1209408-61-6) is a chemical compound with the molecular formula C18H18ClNO and a molecular weight of 299.79 g/mol . This synthetic substance features a pyrrolidine ring, a nitrogen-containing heterocycle that is a versatile and privileged scaffold in medicinal chemistry and drug discovery . The pyrrolidine ring is valued for its saturated nature, which allows for a three-dimensional exploration of pharmacophore space and can significantly influence a molecule's stereochemistry and binding properties . Compounds within this structural class are the subject of ongoing research in neuroscience. Specifically, analogs known as chloro-cathinones, which share the α-pyrrolidinophenone structure, are synthesized and profiled in vitro to understand their potential to cause neuronal damage and inhibit enzymes like acetylcholinesterase (AChE) . These studies aim to elucidate structure-activity relationships (SAR) and provide insights into the neurotoxic potential of novel psychoactive substances (NPS) . This product is intended for forensic analysis and research applications, such as use as an analytical reference standard. It is strictly for laboratory and research use and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-17-9-5-4-8-15(17)12-18(21)20-11-10-16(13-20)14-6-2-1-3-7-14/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGKKJDHEDLAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises a 2-chlorophenyl group linked via an ethanone bridge to a 3-phenylpyrrolidine ring. Retrosynthetic analysis suggests two primary disconnections:

  • Ethanone Bridge Formation : Disconnection at the ketone group reveals 2-chlorophenylacetic acid and 3-phenylpyrrolidine as potential precursors.
  • Pyrrolidine Ring Construction : Alternative strategies focus on assembling the pyrrolidine moiety through cyclization of linear precursors, such as γ-amino ketones or donor-acceptor (DA) cyclopropanes.

The choice of synthetic route depends on substrate availability, stereochemical requirements, and scalability.

Synthetic Strategies and Methodologies

Pyrrolidine Ring Synthesis via Donor-Acceptor Cyclopropanes

A robust method involves the ring-opening of DA cyclopropanes, as demonstrated in the synthesis of pyrrolidin-2-ones. For the target compound, cyclopropane 1a (dimethyl 2-phenylcyclopropane-1,1-dicarboxylate) reacts with aniline derivatives under acidic conditions to form the pyrrolidine core. Key steps include:

  • Cyclopropane Activation : Treatment with acetic acid in toluene at reflux induces ring-opening, yielding a γ-amino ester intermediate.
  • Decarboxylation : Alkaline saponification followed by thermolysis removes the ester group, affording the pyrrolidine ring.

This one-pot protocol achieves a 70% overall yield for analogous structures, minimizing purification steps.

Coupling of Pre-Formed Fragments

Friedel-Crafts Acylation

3-Phenylpyrrolidine undergoes Friedel-Crafts acylation with 2-chlorophenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). The reaction proceeds via electrophilic aromatic substitution, forming the ethanone bridge. Optimal conditions (CH₂Cl₂, 0°C, 4 h) yield 65–78% of the target compound, though steric hindrance from the 2-chlorophenyl group may necessitate extended reaction times.

Nucleophilic Substitution

Alternative routes employ 2-chloro-1-(3-phenylpyrrolidin-1-yl)ethanone and a 2-chlorophenyl Grignard reagent. The Grignard reagent displaces the chloride via an SN₂ mechanism, though competing elimination reactions can reduce yields to 40–55%.

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

  • Cyclopropane Ring-Opening : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction rates by stabilizing transition states, while acetic acid catalyzes the nucleophilic attack.
  • Friedel-Crafts Acylation : Dichloromethane outperforms toluene due to better solubility of AlCl₃, with catalytic amounts of FeCl₃ reducing side reactions.

Stereochemical Control

The pyrrolidine ring introduces two stereocenters. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) can enforce enantioselectivity, though patents primarily report racemic mixtures.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 9H, aromatic), 4.10–3.80 (m, 2H, pyrrolidine N-CH₂), 3.20–2.90 (m, 3H, pyrrolidine CH), 2.60 (s, 2H, COCH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-Cl).

Crystallography

Single-crystal X-ray diffraction confirms the planar geometry of the ethanone bridge and the chair conformation of the pyrrolidine ring in related structures.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclopropane Ring-Opening 70 98 One-pot, minimal purification
Friedel-Crafts Acylation 78 95 High regioselectivity
Grignard Substitution 55 90 Avoids strong acids

Industrial Scalability and Challenges

The cyclopropane-based route is preferred for scale-up due to its efficiency and reduced waste. However, challenges include:

  • Cost of DA Cyclopropanes : High precursor costs may limit large-scale applications.
  • Byproduct Management : Thermolysis generates CO₂, requiring specialized equipment.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their differences:

Compound Name Key Structural Features Notable Properties
2-(2-Chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one (Target) 3-phenylpyrrolidine, 2-chlorophenyl-ethanone Likely moderate lipophilicity due to aromatic groups; no direct melting point data
2-Chloro-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one Hydroxymethyl group on pyrrolidine ring Increased polarity and solubility compared to target; safety guidelines noted
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one Piperidine (6-membered ring) with hydroxyl group Enhanced conformational flexibility; priced at $361/0.25g (95% purity)
1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one Tetrazole ring replaces pyrrolidine High metabolic stability; used in pharmaceuticals and agrochemicals
2-[(3,4-Dichlorophenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one Dichlorophenylamino group Potential hydrogen-bonding capacity; molecular weight 273.16 g/mol
1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-benzodiazol-1-yl]ethan-1-one Trifluoromethyl-benzodiazole substituent Enhanced π-π interactions; molecular weight 297.28 g/mol
2-Chloro-1-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one Chlorophenylmethyl and methyl groups on pyrrole ring Steric hindrance may reduce receptor binding; molecular weight 296.19 g/mol

Pharmacological and Functional Insights

  • Antimicrobial Activity : While the target compound lacks direct antimicrobial data, structurally related 1,3,4-thiadiazole derivatives (e.g., from ) exhibit significant activity against E. coli, B. mycoides, and C. albicans. The chlorophenyl group in the target may similarly enhance bioactivity .
  • Agrochemical Potential: Chlorophenyl-substituted compounds (e.g., ) are frequently used in pesticides, suggesting the target could serve as a precursor in agrochemical development .

Computational and Theoretical Studies

  • DFT Applications : and discuss density-functional theory (DFT) for thermochemical and electron-density analyses. These methods could model the target compound’s electronic properties, such as charge distribution in the chlorophenyl group .

Biological Activity

2-(2-Chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one, a compound with significant pharmacological potential, is characterized by its unique structural features that enable various biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H18ClNO\text{C}_{18}\text{H}_{18}\text{ClN}\text{O}

This structure features a chlorophenyl group and a pyrrolidine moiety, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Research indicates that it may function as an inhibitor of certain enzymatic pathways, potentially altering neurotransmitter levels or modulating receptor activity.

Target Interactions

  • Enzymatic Inhibition : The compound has been studied for its inhibitory effects on enzymes related to neurotransmitter metabolism, which could impact conditions like anxiety and depression.
  • Receptor Modulation : It may act on various receptor subtypes, influencing signaling pathways that govern mood and cognition.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the chlorophenyl or pyrrolidine components can significantly affect potency and selectivity.

ModificationEffect on Activity
Addition of FluorineIncreased lipophilicity and potency
Alteration of Pyrrolidine SubstituentsVariability in receptor affinity

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound in animal models of anxiety. Results indicated a significant reduction in anxiety-like behavior, suggesting potential therapeutic applications in treating anxiety disorders. The compound was administered at varying doses, revealing a dose-dependent response in behavioral assays.

Study 2: Antidepressant Properties

Another research effort focused on the antidepressant-like effects observed in rodent models. The compound demonstrated efficacy comparable to established antidepressants, with notable improvements in depression-related behaviors measured through standardized tests such as the Forced Swim Test (FST).

Research Findings

Recent studies highlight the following key findings regarding the biological activity of this compound:

  • Potency : The compound exhibits nanomolar potency against specific enzymatic targets.
  • Selectivity : It shows preferential binding to certain receptor subtypes over others, which is essential for reducing side effects.
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.

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